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Compound of Interest

Compound Name: Propoxyphenyl aildenafil

Cat. No.: B588146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a

potent phosphodiesterase type 5 (PDE5) inhibitor. Sildenafil is the active ingredient in several

medications used to treat erectile dysfunction. The structural modification in propoxyphenyl
aildenafil, specifically the substitution of the ethoxy group on the phenyl ring with a propoxy

group, necessitates robust analytical methods for its accurate identification and

characterization. This is particularly crucial in the context of counterfeit drug analysis and

pharmaceutical research.

This application note provides a detailed protocol for the characterization of propoxyphenyl
aildenafil using Liquid Chromatography coupled with Mass Spectrometry with an Electrospray

Ionization source (LC/MS (ESI)). The methodologies outlined are intended to guide researchers

in the unambiguous identification and structural elucidation of this sildenafil analogue.

Molecular Structure and Properties
Propoxyphenyl aildenafil is a derivative of aildenafil (also known as methisosildenafil or

dimethylsildenafil). The key structural feature is the replacement of the ethoxy group found in

aildenafil with a propoxy group.

Table 1: Physicochemical Properties of Propoxyphenyl Aildenafil
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Property Value Reference

IUPAC Name

5-(5-((3,5-dimethylpiperazin-1-

yl)sulfonyl)-2-

propoxyphenyl)-1-methyl-3-

propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-one

[1]

Molecular Formula C₂₄H₃₄N₆O₄S [1]

Monoisotopic Mass 502.2362 Da [1]

Protonated Molecule [M+H]⁺ 503.2435 m/z Calculated

Experimental Protocols
Sample Preparation

Standard Solution: Prepare a 1 mg/mL stock solution of propoxyphenyl aildenafil reference

standard in methanol.

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and

water to achieve working concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Matrix (e.g., dietary supplement):

1. Homogenize the sample.

2. Extract a known amount (e.g., 100 mg) of the homogenized sample with methanol by

sonication for 20 minutes.

3. Centrifuge the extract at 5000 rpm for 10 minutes.

4. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Liquid Chromatography (LC) Method
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is

recommended for good separation of sildenafil analogues.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase B

0.0 20

10.0 80

12.0 80

12.1 20

15.0 20

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-

TOF) equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI.

Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural

confirmation.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.

Full Scan Range: m/z 100-1000.

Collision Gas: Argon.

Collision Energy: For MS/MS, a collision energy of 20-40 eV can be applied to induce

fragmentation.

Data Presentation
Predicted Mass Spectrometric Data
The primary ion observed in the positive ESI mass spectrum of propoxyphenyl aildenafil is
the protonated molecule [M+H]⁺.

Table 2: Predicted m/z for Propoxyphenyl Aildenafil

Ion Molecular Formula
Calculated
Monoisotopic Mass
(Da)

Predicted m/z

[M+H]⁺ C₂₄H₃₅N₆O₄S⁺ 503.2435 503.24

Expected MS/MS Fragmentation
The fragmentation of propoxyphenyl aildenafil is expected to follow similar pathways to

sildenafil and its analogues. The primary fragmentation sites are the piperazine ring and the

bond between the phenyl and sulfonyl groups.

Table 3: Major Predicted Product Ions for Propoxyphenyl Aildenafil ([M+H]⁺ = 503.24)
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Predicted m/z Proposed Fragment Structure/Loss

391.14 [M+H - C₆H₁₄N₂]⁺ (Loss of dimethylpiperazine)

325.17 [M+H - C₈H₁₈N₂O₂S]⁺

299.12 [C₁₄H₁₅N₄O₃S]⁺

283.12 [C₁₄H₁₅N₄O₂S]⁺

113.11 [C₆H₁₃N₂]⁺ (Dimethylpiperazine fragment)

99.09 [C₅H₁₁N₂]⁺
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Caption: LC/MS workflow for propoxyphenyl aildenafil.

Proposed Fragmentation Pathway
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Proposed Fragmentation of Propoxyphenyl Aildenafil
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Caption: Fragmentation of propoxyphenyl aildenafil.

Conclusion
The LC/MS (ESI) method detailed in this application note provides a robust and reliable

framework for the identification and characterization of propoxyphenyl aildenafil. The

combination of chromatographic separation with mass spectrometric detection, particularly with

MS/MS fragmentation analysis, allows for high confidence in structural elucidation. This

protocol is valuable for quality control laboratories, regulatory agencies, and researchers

involved in the analysis of sildenafil analogues and other undeclared pharmaceutical

ingredients in various products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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